molecular formula C9H6BrClS B138130 3-(Bromomethyl)-7-chlorobenzo[b]thiophene CAS No. 17512-61-7

3-(Bromomethyl)-7-chlorobenzo[b]thiophene

Cat. No.: B138130
CAS No.: 17512-61-7
M. Wt: 261.57 g/mol
InChI Key: OFKWTWJUANJQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-7-chlorobenzo[b]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of a bromomethyl group at the third position and a chlorine atom at the seventh position on the benzo[b]thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene typically involves the bromination of 7-chlorobenzo[b]thiophene. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-7-chlorobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

3-(Bromomethyl)-7-chlorobenzo[b]thiophene serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in treating various diseases, including cancer, inflammation, and microbial infections. For instance, it is used in the preparation of sertaconazole nitrate, an antifungal agent, highlighting its relevance in drug development .

Case Study: Anticancer Activity

Research indicates that compounds derived from this compound exhibit significant anticancer properties. A study demonstrated that modifications to this compound can enhance its efficacy against specific cancer cell lines, thereby paving the way for new therapeutic strategies .

Material Science

Organic Semiconductors and Conductive Polymers

In material science, this compound is utilized in developing organic semiconductors and conductive polymers. These materials are essential for creating electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's unique electronic properties make it a valuable component in these applications .

Biological Research

Biochemical Assays

The compound is also employed as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to selectively react with biological molecules allows researchers to investigate complex biochemical pathways and mechanisms .

Example: Enzyme Activity Studies

In a recent study, this compound was used to assess the activity of specific enzymes involved in metabolic pathways. The results indicated that this compound could serve as a valuable tool for understanding enzyme kinetics and regulation .

Industrial Chemistry

Agrochemicals and Specialty Chemicals

In industrial chemistry, this compound plays a role in synthesizing agrochemicals and specialty chemicals. Its derivatives are utilized in developing pesticides and herbicides, contributing to agricultural productivity .

Synthesis Methodology

Recent advancements have focused on improving the synthesis of this compound using less toxic solvents, enhancing yield and purity. For example, using n-heptane instead of carbon tetrachloride has shown improved outcomes in terms of environmental safety and product quality .

Comparison with Similar Compounds

Similar Compounds

    3-Bromothieno[3,2-b]thiophene: Similar structure but lacks the chlorine atom.

    2-Bromo-3-methylthiophene: Contains a methyl group instead of a chlorobenzo ring.

    7-Chlorobenzo[b]thiophene: Lacks the bromomethyl group

Uniqueness

3-(Bromomethyl)-7-chlorobenzo[b]thiophene is unique due to the presence of both bromomethyl and chlorine substituents on the thiophene ring. This combination enhances its reactivity and allows for diverse chemical modifications. The compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules with specific biological and chemical properties .

Biological Activity

3-(Bromomethyl)-7-chlorobenzo[b]thiophene is a heterocyclic compound that belongs to the thiophene family, characterized by a bromomethyl group at the third position and a chlorine atom at the seventh position on the benzo[b]thiophene ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties. The following sections will explore its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves bromination reactions. A common method utilizes N-bromosuccinimide (NBS) as the brominating agent in an inert solvent like n-heptane or n-hexane under reflux conditions. This approach enhances reaction efficiency and safety compared to traditional solvents like carbon tetrachloride .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. Research indicates that derivatives of benzo[b]thiophenes, including this compound, show low minimum inhibitory concentrations (MICs), suggesting potent antimicrobial effects.

  • MIC Values : In studies, compounds related to benzo[b]thiophenes demonstrated MIC values as low as 16 µg/mL against Staphylococcus aureus and Candida albicans .
  • Mechanism of Action : The presence of halogen substituents (bromine and chlorine) enhances the electrophilic character of the compound, making it an effective intermediate in organic synthesis and a potential pharmacophore for developing new antimicrobial agents .

Other Biological Activities

In addition to its antimicrobial properties, this compound has been implicated in various other biological activities:

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of various substituted benzo[b]thiophenes against common bacterial strains. The results indicated that this compound exhibited notable bactericidal activity, particularly against S. aureus and Escherichia coli. The time-kill curve analysis confirmed rapid bactericidal action at MIC levels, highlighting its potential for therapeutic applications in treating bacterial infections .

Synthesis and Pharmacological Evaluation

Another investigation focused on synthesizing this compound derivatives and assessing their pharmacological profiles. It was found that these derivatives maintained good drug-like properties with no violations of Lipinski's rule of five, making them suitable candidates for further development as pharmaceutical agents .

Summary Table of Biological Activities

Activity Description Reference
AntimicrobialEffective against Gram-positive bacteria (MIC ~16 µg/mL)
AntifungalPrecursor for Sertaconazole; treats fungal infections
Potential AnticancerInteraction with cancer-related biological targets

Properties

IUPAC Name

3-(bromomethyl)-7-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClS/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKWTWJUANJQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464121
Record name 3-(Bromomethyl)-7-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17512-61-7
Record name 3-(Bromomethyl)-7-chloro-1-benzothiophen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017512617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Bromomethyl)-7-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(BROMOMETHYL)-7-CHLORO-1-BENZOTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEJ77W6PRE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(Bromomethyl)-7-chlorobenzo[b]thiophene
3-(Bromomethyl)-7-chlorobenzo[b]thiophene
3-(Bromomethyl)-7-chlorobenzo[b]thiophene
3-(Bromomethyl)-7-chlorobenzo[b]thiophene
3-(Bromomethyl)-7-chlorobenzo[b]thiophene
3-(Bromomethyl)-7-chlorobenzo[b]thiophene
Customer
Q & A

Q1: What is the role of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene in sertaconazole synthesis and how does its structure facilitate this role?

A1: this compound serves as an electrophile in the synthesis of sertaconazole. [] Its structure is crucial for this function:

    Q2: What are the advantages of using a phase transfer catalyst like tetrabutyl ammonium chloride in this specific synthesis?

    A2: The synthesis of sertaconazole utilizes a phase transfer catalyst, tetrabutyl ammonium chloride, for several key reasons: []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.